1-(3-Chloro-4-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

Description

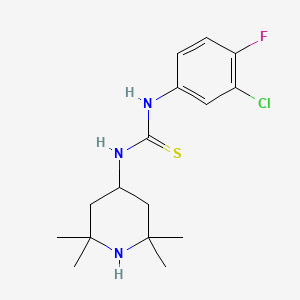

1-(3-Chloro-4-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a thiourea derivative featuring a 3-chloro-4-fluorophenyl group and a 2,2,6,6-tetramethylpiperidin-4-yl (TMP) moiety. Thioureas are characterized by their NH groups, which act as hydrogen bond donors, enabling interactions with biological targets or crystal lattice structures . The TMP group contributes steric bulk and conformational rigidity due to its four methyl substituents, which may influence solubility, stability, and binding specificity.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClFN3S/c1-15(2)8-11(9-16(3,4)21-15)20-14(22)19-10-5-6-13(18)12(17)7-10/h5-7,11,21H,8-9H2,1-4H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWHVPCJJWTGEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC(=C(C=C2)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

The compound is synthesized through a reaction involving thiourea derivatives and aromatic halides. The presence of halogen atoms in the phenyl ring is crucial for its biological activity. The structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H17ClF N3S

- Molecular Weight : 287.80 g/mol

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. Studies have shown that it inhibits the growth of various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria range from 2 to 32 µg/mL . Additionally, it has demonstrated effectiveness against biofilm formation in methicillin-resistant strains of Staphylococcus epidermidis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 - 32 |

| Pseudomonas aeruginosa | 2 - 32 |

| Methicillin-resistant S. epidermidis | Inhibits biofilm formation |

Anticancer Activity

The compound also shows promising anticancer activity. It has been tested against several cancer cell lines including colon (SW480, SW620), prostate (PC3), and leukemia (K562). The IC50 values for these cell lines are notably low, indicating high efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| SW480 | ≤10 |

| SW620 | ≤10 |

| PC3 | ≤10 |

| K562 | ≤10 |

Mechanistically, the compound induces apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival pathways .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this thiourea derivative exhibits antioxidant activity. It has shown a high reducing potential when evaluated using various assays such as DPPH and ABTS .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The thiourea group forms hydrogen bonds with target substrates in bacterial cells, disrupting vital cellular processes such as DNA replication and protein synthesis .

- Cytotoxic Mechanism : The compound's ability to induce apoptosis involves the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

- Antioxidant Mechanism : By scavenging free radicals, the compound reduces oxidative stress within cells, contributing to its protective effects against cellular damage .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in clinical settings:

- A study published in MDPI reported that derivatives similar to this thiourea exhibited significant cytotoxicity against multiple cancer types with IC50 values ranging from 1.5 to 10 µM .

- Another investigation demonstrated that compounds containing thiourea moieties could reverse treatment resistance in certain cancer cell lines, enhancing their therapeutic efficacy .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea exhibit significant anticancer properties. For instance, studies have shown that thiourea derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the chloro and fluoro substituents enhances the compound's interaction with biological targets, potentially leading to improved efficacy against tumors.

Antimicrobial Properties

Thiourea derivatives have also been investigated for their antimicrobial activities. The compound may possess inhibitory effects against a range of bacterial and fungal pathogens. Its mechanism of action could involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for pathogen survival.

Drug Development

The unique structure of this compound makes it a valuable scaffold in drug design. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting various diseases, particularly in oncology and infectious diseases.

Material Science

In addition to biological applications, this compound can be utilized in material science for synthesizing novel polymers or coatings with specific properties. Its thiourea functionality can participate in various chemical reactions, making it suitable for creating materials with tailored characteristics.

Case Studies and Research Findings

Comparison with Similar Compounds

Hydrogen Bonding and Crystal Packing

The thiourea group in the target compound enables hydrogen bonding, similar to bis-TMP naphthalimide’s N–H⋯O interactions . However, the TMP group’s steric bulk likely limits π-stacking, as observed in bis-TMP naphthalimide, where bulky substituents force T-shaped π-interactions instead of planar stacking .

Catalytic and Reactive Properties

Unlike TEMPO-IL, which leverages the TMP-derived nitroxide radical for oxidation, the thiourea derivative lacks redox-active groups.

Steric and Electronic Effects

The TMP group’s methyl substituents confer rigidity and lipophilicity, a feature shared with the methacrylate derivative (). However, the thiourea’s electron-withdrawing chloro-fluorophenyl group may enhance acidity of NH protons, strengthening H-bonding compared to non-thiourea analogs .

Critical Analysis of Evidence

- Structural Insights: provides crystallographic data for bis-TMP naphthalimide, highlighting steric and H-bonding effects relevant to the target compound.

- Functional Diversity : TEMPO-IL () exemplifies TMP’s adaptability in catalysis, whereas the methacrylate derivative () demonstrates its utility in polymer chemistry. The thiourea derivative bridges these domains, combining H-bond capacity with steric control.

- Limitations: No direct evidence exists for the target compound’s biological activity. Inferences are drawn from analogs, necessitating further experimental validation.

Q & A

Q. What synthetic routes are recommended for preparing 1-(3-Chloro-4-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea with high purity?

A two-step approach is commonly employed:

Intermediate Synthesis : React 3-chloro-4-fluoroaniline with thiophosgene to form the isothiocyanate intermediate.

Coupling Reaction : Introduce 2,2,6,6-tetramethylpiperidin-4-amine under inert conditions (e.g., N₂ atmosphere) in anhydrous DCM or THF.

Critical Considerations :

Q. How can structural characterization of this thiourea derivative be validated?

Combine experimental and computational methods:

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity measurement at 340 nm) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

Q. What strategies optimize reaction conditions for higher yields?

-

Factorial Design : Use a 2³ factorial matrix to screen variables (temperature, solvent polarity, catalyst loading). Example factors:

Factor Low Level High Level Temperature 25°C 60°C Solvent DCM THF Catalyst (Et₃N) 1 eq. 2 eq. -

Response Surface Methodology (RSM) : Model interactions to predict optimal conditions (e.g., 45°C, THF, 1.5 eq. Et₃N) .

Q. How can AI-driven tools enhance mechanistic studies of this compound?

- Reaction Pathway Prediction : Deploy quantum mechanics/machine learning (QM/ML) hybrid models (e.g., using COMSOL Multiphysics) to simulate intermediates and transition states.

- Dynamic Process Optimization : Integrate real-time HPLC data with AI algorithms to adjust reaction parameters (e.g., pH, stoichiometry) during synthesis .

Q. What approaches elucidate structure-activity relationships (SAR) for this thiourea derivative?

- Pharmacophore Modeling : Map electronic (MEP surfaces) and steric features (Hirshfeld analysis) to correlate with bioactivity.

- Analog Synthesis : Modify substituents (e.g., replace Cl with CF₃) and compare IC₅₀ values in enzyme assays.

- MD Simulations : Track ligand-protein binding stability (e.g., RMSD < 2 Å over 100 ns) to identify critical interactions .

Q. How can conflicting bioassay results be addressed?

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with activity measurements.

- Positive/Negative Controls : Include reference compounds and vehicle-only groups to validate assay integrity .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.